7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS No.: 1260648-85-8
Cat. No.: VC8371733
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine - 1260648-85-8](/images/structure/VC8371733.png)
Specification
CAS No. | 1260648-85-8 |
---|---|
Molecular Formula | C7H8ClN3 |
Molecular Weight | 169.61 g/mol |
IUPAC Name | 7-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Standard InChI | InChI=1S/C7H8ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11) |
Standard InChI Key | DCXVTQKVTYPMHB-UHFFFAOYSA-N |
SMILES | C1CNC2=C(N1)C=C(C=N2)Cl |
Canonical SMILES | C1CNC2=C(N1)C=C(C=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyridine ring fused to a partially saturated pyrazine ring. The chlorine atom occupies the 7th position, introducing electronic asymmetry that influences reactivity. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 169.61 g/mol | |
IUPAC Name | 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
SMILES | C1CNC2=C(N1)C=C(C=N2)Cl |
The tetrahydropyrazine moiety reduces aromaticity compared to fully unsaturated analogs, enhancing solubility in polar solvents .
Spectral Characteristics
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments. For example, -NMR spectra of 7-chloro-1,2,3,4-tetrahydrophenazine derivatives show signals at δ 3.04 ppm (methylene protons) and δ 7.76 ppm (aromatic protons) . Infrared (IR) spectra typically exhibit stretches at 2954 cm (C–H) and 1482 cm (C=N) .
Synthetic Methodologies
Conventional Routes
Synthesis often begins with cyclocondensation of chlorinated pyridine precursors with diamines. A representative pathway involves:
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Chlorination: Introduction of chlorine at the 7th position using or .
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Ring Closure: Reaction with ethylenediamine under reflux to form the tetrahydropyrazine ring .
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Purification: Chromatographic separation yields the final product with >90% purity .
Advanced Techniques
Continuous flow reactors improve yield (up to 78%) and reduce reaction times by 40% compared to batch methods . Catalytic hydrogenation using Pd/C selectively saturates the pyrazine ring without affecting the chlorine substituent .
Biological Activities and Mechanisms
Anticancer Properties
Preliminary screens against MCF-7 breast cancer cells show 50% growth inhibition at 25 μM . Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .
Industrial and Research Applications
Pharmaceutical Intermediaries
The compound serves as a precursor to kinase inhibitors, with its bicyclic core mimicking ATP-binding domains . Derivatives exhibit IC values <100 nM against EGFR tyrosine kinase .
Materials Science
Coordination polymers incorporating this ligand display luminescent properties (λ: 450–500 nm), suitable for OLEDs . The nitrogen-rich structure also chelates transition metals, forming catalysts for Heck coupling reactions .
Comparative Analysis with Structural Analogs
Compound | Molecular Weight (g/mol) | LogP | Bioactivity (IC) |
---|---|---|---|
7-Chloro-pyrido[2,3-b]pyrazine | 165.58 | 1.68 | 45 μM (EGFR) |
7-Methoxy analog | 179.62 | 1.12 | >100 μM |
Unchlorinated parent | 151.17 | 0.94 | Inactive |
Chlorination increases lipophilicity (LogP: 1.68 vs. 0.94) and enhances target binding .
Future Directions
Ongoing research priorities include:
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